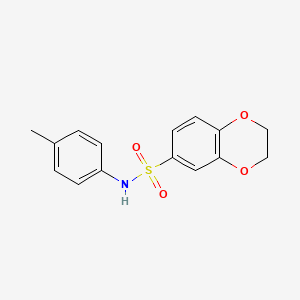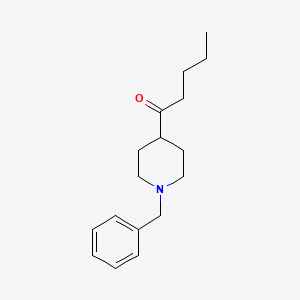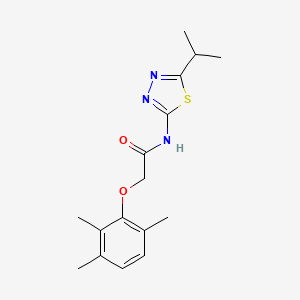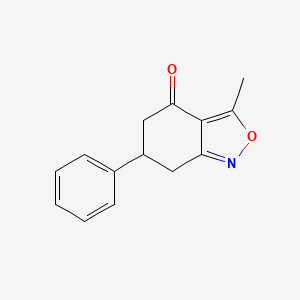
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with potential pharmacological activities. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, and properties to understand its potential applications in various fields.
Synthesis Analysis
The synthesis of N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives involves multiple steps, starting from the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3. This process yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which can then be reacted with various bromo-N-(un/substituted-phenyl)acetamides to afford a range of substituted derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related sulfonamide compounds have been characterized by techniques such as FTIR, NMR, UV-Vis, single crystal X-ray diffraction, and thermal analysis. Density Functional Theory (DFT) calculations further support these experimental findings, providing insights into the compound's stability and electronic properties (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including those related to N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, exhibit various chemical reactions indicative of their reactivity and potential as enzyme inhibitors. For example, the enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE) have been investigated, showing substantial inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Potential
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its antibacterial potential and ability to inhibit lipoxygenase, suggesting its applicability as a therapeutic agent for inflammatory diseases. Synthesized compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, and decent inhibition against lipoxygenase enzyme, compared to standard drugs. This indicates their promise in developing new drug candidates for treating inflammatory and bacterial infections (Abbasi et al., 2017).
Enzyme Inhibitory Activity
Further research has explored the enzyme inhibitory potential of compounds containing the benzodioxine and acetamide moieties. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (AChE), indicating their potential use in treating diseases related to enzyme malfunction. In silico molecular docking results were consistent with in vitro enzyme inhibition data, suggesting their applicability in developing novel therapeutic agents (Abbasi et al., 2019).
Anticancer and Radiosensitizing Properties
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and radiosensitizing properties. Compounds exhibited higher activity than doxorubicin against the human tumor liver cell line (HEPG-2), indicating their potential as anticancer agents. Additionally, their ability to enhance the cell-killing effect of γ-radiation suggests their use as radiosensitizers in cancer treatment (Ghorab et al., 2015).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
The compound has also been evaluated for its inhibitory activity against carbonic anhydrase (CA) isoforms. Aromatic sulfonamide inhibitors prepared from N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibited nanomolar half maximal inhibitory concentration (IC50) ranges, demonstrating different activities for the studied isoenzymes with the lowest affinity against isoenzyme hCA XII. This suggests its potential in developing treatments for conditions requiring CA inhibition (Supuran et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-2-4-12(5-3-11)16-21(17,18)13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURMSRCIDNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)
![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)
![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)



![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)
